molecular formula C14H18N2O5S B2463980 N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 1448035-81-1

N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2463980
CAS No.: 1448035-81-1
M. Wt: 326.37
InChI Key: KJMZNDDCCIOHOP-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound that features a benzo[d]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multiple steps. One common approach is the cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This method is favored for its efficiency and the ability to produce high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to minimize costs and environmental impact . These methods often employ readily available starting materials and mild reaction conditions to ensure scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NaIO4 for oxidation , reducing agents such as LiAlH4 for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to proteins, thereby affecting biological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]oxazole derivatives and sulfonamides. These compounds share structural similarities but may differ in their functional groups and biological activities.

Uniqueness

N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-14(18,9-3-4-9)8-15-22(19,20)10-5-6-12-11(7-10)16(2)13(17)21-12/h5-7,9,15,18H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMZNDDCCIOHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2C)(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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